

A Technical Guide to Fmoc-L-Isoleucine-¹⁵N for Research and Development

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Compound of Interest

Compound Name: Fmoc-Ile-OH-¹⁵N

Cat. No.: B12060295

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Fmoc-L-Isoleucine-¹⁵N (Fmoc-Ile-OH-¹⁵N), a critical reagent for peptide synthesis and advanced biomedical research. It details commercial suppliers, quality control protocols, and applications, with a focus on enabling precise quantification and structural analysis of peptides and proteins through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Commercial Sourcing and Specifications

The procurement of high-quality isotopically labeled amino acids is foundational to the success of subsequent experiments. Fmoc-Ile-OH-¹⁵N is available from several reputable suppliers, each providing specific grades and purities. Researchers should carefully consider the isotopic enrichment and chemical purity required for their application.

Below is a comparative summary of specifications from leading commercial suppliers.

Supplier	Product Name	CAS Number	Isotopic Purity (¹⁵ N)	Chemical Purity	Molecular Weight	Storage Temperature
Sigma-Aldrich	Fmoc-Ile-OH- ¹⁵ N	204633-89-6	≥98 atom %	≥99% (CP)	354.41	Room Temperature
Cambridge Isotope Laboratories, Inc.	L-Isoleucine-N-Fmoc (¹⁵ N, 98%)	N/A	≥98%	≥98%	354.41	+2°C to +8°C
MedChem Express	Fmoc-Ile-OH- ¹⁵ N	204633-89-6	Not Specified	>98.0%	354.41	-20°C (3 years)
BLD Pharm	Fmoc-Ile-OH- ¹⁵ N	204633-89-6	Not Specified	Not Specified	354.41	2-8°C

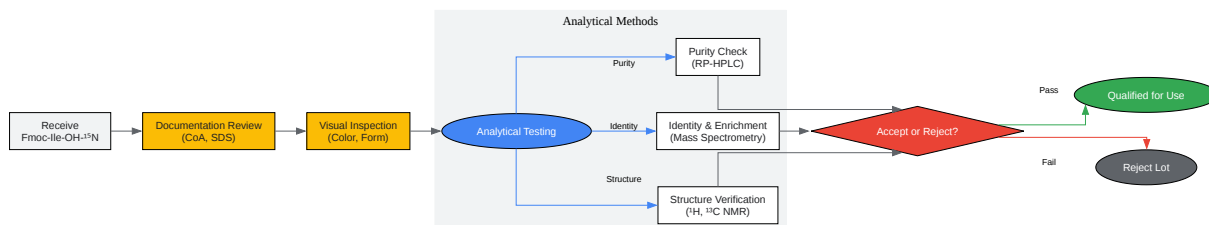
Data compiled from supplier websites.[1][2][3] Specifications are subject to change and should be confirmed with the supplier via a Certificate of Analysis (CoA) for the specific lot.

Experimental Protocols and Methodologies

The successful use of Fmoc-Ile-OH-¹⁵N in research, particularly in applications like quantitative proteomics and structural biology, necessitates rigorous quality control and validated synthesis protocols.[4]

Quality Control Workflow for Incoming Reagents

It is critical to verify the identity, purity, and isotopic enrichment of the starting material. A comprehensive quality control (QC) process ensures that the material is fit-for-purpose.



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Quality control workflow for incoming Fmoc-Ile-OH-¹⁵N.

Methodology for Purity and Identity Verification:

- **High-Performance Liquid Chromatography (HPLC):** Purity is assessed using reverse-phase HPLC (RP-HPLC). The sample is dissolved in a suitable solvent (e.g., acetonitrile/water) and injected into the system. Purity is determined by the area of the main peak relative to the total area of all peaks detected, typically at 210-220 nm.
- **Mass Spectrometry (MS):** The molecular weight is confirmed by MS. For ¹⁵N-labeled compounds, the isotopic profile is analyzed to determine the percentage of incorporation. This involves comparing the empirical mass spectrum against theoretical profiles with varying enrichment rates to find the best fit.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR can be used to confirm the chemical structure of the amino acid derivative, ensuring the Fmoc group is intact and correctly positioned.

Protocol for Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is the predominant method for synthesizing peptides. The use of an Fmoc protecting group allows for mild deprotection conditions, which is advantageous for complex or modified peptides.

Core Steps:

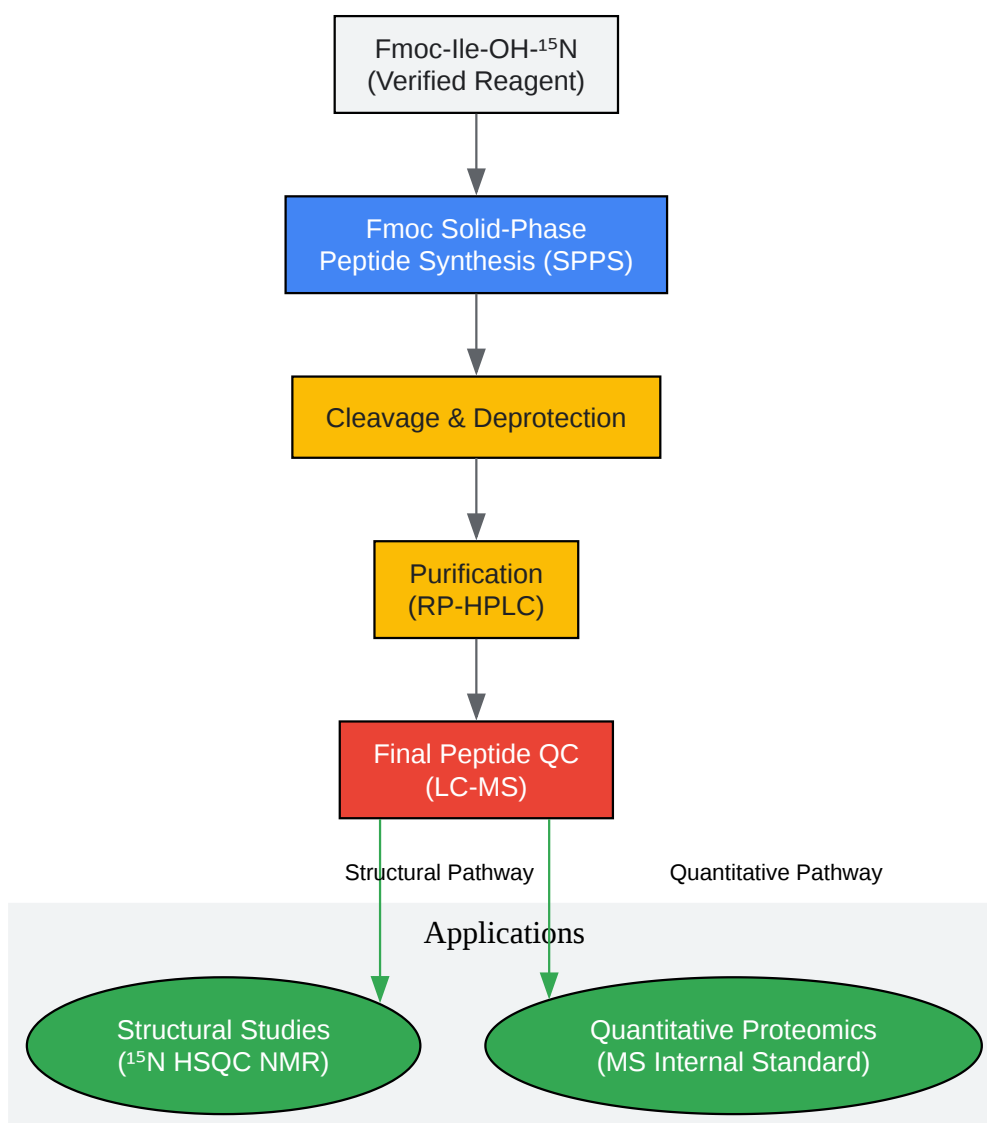
- **Resin Preparation:** Select a resin appropriate for the desired C-terminus (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide). Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF).
- **First Amino Acid Coupling:** Couple the C-terminal Fmoc-amino acid to the resin.
- **Deprotection:** Remove the Fmoc group from the N-terminus of the resin-bound amino acid using a base, typically a solution of 20% piperidine in DMF. This exposes a free amine for the next coupling step.
- **Coupling Cycle:**
 - Activate the carboxyl group of the incoming Fmoc-Ile-OH-¹⁵N with a coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma).
 - Add the activated amino acid to the resin to form a new peptide bond.
 - Wash the resin thoroughly to remove excess reagents.
- **Iteration:** Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
- **Final Cleavage and Deprotection:** Once the sequence is complete, cleave the peptide from the resin and simultaneously remove any side-chain protecting groups using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers like triisopropylsilane and water).
- **Purification:** Purify the crude peptide, typically using preparative RP-HPLC.
- **Analysis:** Confirm the identity and purity of the final ¹⁵N-labeled peptide using analytical HPLC and mass spectrometry.

Application in Structural Biology and Quantitative Proteomics

The incorporation of ¹⁵N provides a powerful probe for NMR spectroscopy and a distinct mass signature for MS-based quantification.

Workflow for ^{15}N -Labeled Peptide Analysis

The ultimate goal of synthesizing a ^{15}N -labeled peptide is often for structural or quantitative analysis. The workflow below illustrates the path from the labeled amino acid to final analytical insights.



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